molecular formula C16H9FN4O2 B8437851 N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No. B8437851
M. Wt: 308.27 g/mol
InChI Key: LXAQXVGQGJGMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine is a useful research compound. Its molecular formula is C16H9FN4O2 and its molecular weight is 308.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H9FN4O2

Molecular Weight

308.27 g/mol

IUPAC Name

N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

InChI

InChI=1S/C16H9FN4O2/c1-2-10-4-3-5-11(6-10)20-16-12-7-15(21(22)23)13(17)8-14(12)18-9-19-16/h1,3-9H,(H,18,19,20)

InChI Key

LXAQXVGQGJGMAA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7-fluoro-6-nitroquinazoline (12 g, 0.052 mol) in 120 mL DCM in an ice bath was added slowly a solution of 3-ethynylaniline (7 g, 0.060 mol) in 200 mL isopropanol. The reaction solution was stirred for 1 hour, then TEA (7 g, 0.069 mol) was added and stirred for another 0.5 hour at room temperature. The resulting solid precipitate was filtered and washed with 20 mL isopropanol twice, 20 mL H2O for twice, and dried to give N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine as yellow solid 8.2 g (50.3% yield).
Quantity
12 g
Type
reactant
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7 g
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reactant
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120 mL
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200 mL
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solvent
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TEA
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7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-chloro-7-fluoro-6-nitroquinazoline (12 g, 0.052 mol) was dissolved in 120 ml DCM. A solution of 3-ethynylaniline (7 g, 0.057 mol) in 200 ml isopropanol was added dropwise in an ice bath. The solution was stirred for 1 hour in the ice bath, then TEA (7 g, 0.069 mol) was added and allowed to stir for another 0.5 hour at room temperature. Yellow precipitate was formed and the solid was filtered and washed with 20 ml isopropanol twice, dried to give N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine 8.2 g as a yellow solid (50.3% yield).
Quantity
12 g
Type
reactant
Reaction Step One
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Quantity
120 mL
Type
solvent
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7 g
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reactant
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200 mL
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solvent
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[Compound]
Name
ice
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0 (± 1) mol
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reactant
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[Compound]
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TEA
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7 g
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reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Chloro-7-fluoro-6-nitroquinazoline and 3-ethynylbenzenamine (234 mg, 2 mmol) was dissolved into isopropanol (5 mL) and refluxed for 3 h. After cooled to room temperature, the precipitate was filtered out and washed with water to give 0.59 g of N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine (95%).
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0 (± 1) mol
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234 mg
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5 mL
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Reaction Step One

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